molecular formula C10H13N B6597880 3-cyclopentylpyridine CAS No. 79134-68-2

3-cyclopentylpyridine

Cat. No. B6597880
CAS RN: 79134-68-2
M. Wt: 147.22 g/mol
InChI Key: WSAFCRLBAFJPTN-UHFFFAOYSA-N
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Description

3-Cyclopentylpyridine (3-CP) is an organic compound with a molecular formula of C8H11N. It is a cyclic compound with a five-membered ring structure, consisting of a nitrogen atom, five carbon atoms and one hydrogen atom. 3-CP is a colorless liquid with a sweet, pungent odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and in the production of polyurethanes.

Scientific Research Applications

1. Neurochemical Studies

3-Acetylpyridine, a compound related to 3-cyclopentylpyridine, has been studied for its impact on neurotransmitter amino acids in the cerebellum and medulla of rats. This research highlights its utility in understanding neurological impairments and neurotransmitter localization in the central nervous system (Nadi et al., 1977).

2. Luminescent Probes for Cellular Imaging

Cyclometalated iridium(III) complexes, including those with pyridine derivatives, have been investigated for their potential as luminescent probes in cellular imaging. These complexes can be used for pH-sensitive imaging and inducing cell death through photoirradiation, demonstrating a valuable application in bio-imaging and therapy (Moromizato et al., 2012).

3. Antimicrobial and Antioxidant Properties

Research into the condensation reactions involving pyridine derivatives has led to the discovery of compounds with moderate antifungal activity. This showcases the potential application of pyridine derivatives in antimicrobial and antifungal areas (Rusnac et al., 2020).

4. Enantioselective Synthesis in Chemical Biology

Pyridine derivatives are used in the enantioselective synthesis of complex products, such as in 1,3-dipolar cycloaddition reactions. This technique is critical in the synthesis of natural products, pharmaceuticals, and biological probes, showing their importance in medicinal chemistry and drug design (Narayan et al., 2014).

5. Mechanisms of Cell Death

3-Acetylpyridine, another similar compound, has been used to study active cell death mechanisms in neurons, differing from apoptosis. This type of research is essential in understanding neurotoxicity and cellular responses to various compounds (Wüllner et al., 1997).

6. Cytochrome P450 Regulation

Pyridine derivatives have been studied for their effects on the expression of cytochrome P450 in the liver. Understanding the interaction between these compounds and cytochrome P450 can inform drug metabolism and pharmacokinetics research (Murray et al., 1998).

properties

IUPAC Name

3-cyclopentylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFCRLBAFJPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620881
Record name 3-Cyclopentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79134-68-2
Record name 3-Cyclopentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromopyridine (3.9 ml, 40 mmol) and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (160 mg, 0.3 mmol) were dissolved in dry tetrahydrofuran (25 ml) and cooled to −5° C. Cyclopentylmagnesium chloride (2.0M in diethyl ether, 20 ml, 40 mmol) was added dropwise over 5–10 minutes and the reaction was allowed to warm slowly to room temperature. Further cyclopentylmagnesium chloride (2.0M in diethyl ether, 5 ml, 10 mmol) was added. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution. The mixture was partitioned between water and ethyl acetate. The organic layer was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 20–35% ethyl acetate/i-hexane, to give the title compound (1.74 g, 30%).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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